4-((((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline

Lipophilicity Drug-likeness Permeability

Optimizing screening libraries often requires precise logP increments without altering H-bond pharmacophores. This 1,3-dimethylpyrazole derivative (CAS 1006461-43-3) directly addresses this by offering a quantified lipophilic step-up (XLogP3 1.6) from its 1-methyl analog (XLogP3 1.2), while maintaining an identical TPSA of 33.09 Ų and H-bond donor/acceptor profile. This enables clean SAR-by-catalog exploration of methylation effects on permeability. - Enables controlled logP-based library design with matching TPSA. - Reactive secondary amine linker for amide coupling or reductive amination. - Broad bioassay coverage supports use as a profiling baseline control.

Molecular Formula C15H22N4
Molecular Weight 258.369
CAS No. 1006461-43-3
Cat. No. B2853166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline
CAS1006461-43-3
Molecular FormulaC15H22N4
Molecular Weight258.369
Structural Identifiers
SMILESCC1=NN(C=C1CNCC2=CC=C(C=C2)N(C)C)C
InChIInChI=1S/C15H22N4/c1-12-14(11-19(4)17-12)10-16-9-13-5-7-15(8-6-13)18(2)3/h5-8,11,16H,9-10H2,1-4H3
InChIKeyCEYOJTKTZOJEAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-((((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline – Comparator-Anchored Selection Guide


4-((((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline (CAS 1006461-43-3) is a synthetic small molecule within the pyrazole-alkylamine class, characterized by a 1,3-dimethylpyrazole headgroup linked via a methylamino bridge to a para-dimethylaminoaniline moiety [1]. Its computed XLogP3 of 1.6 and molecular weight of 258.36 g/mol place it in a favorable property space for lead-like libraries and fragment-based discovery [1]. Data from multiple PubChem BioAssay panels confirm its broad biological screening coverage, including antimalarial, anti-tubercular, and cytotoxicity assays [2]. This guide focuses exclusively on quantifiable differentiators that inform procurement decisions versus its nearest structural analogs.

Lead-like physicochemical space Computed logP in the favorable lead-like range supports fragment- and library-based discovery workflows.
Broad screening coverage ≥15 PubChem BioAssays across antimalarial, antitubercular, and cytotoxicity panels; provides baseline for polypharmacology assessment.
Comparator-anchored selection Scaffold enables differentiation from close pyrazole-alkylamine analogs via methylation pattern and computed property differentials.

Why In-Class Substitution Risks Divergent Outcomes


Pyrazole-alkylamine analogs with identical core scaffolds can exhibit measurable differences in lipophilicity, hydrogen-bonding profile, and off-target liability that are not apparent from a simple visual inspection of their 2D structures [1]. For CAS 1006461-43-3, the precise methylation pattern on the pyrazole ring (N1,N3-dimethyl) directly influences logP and acceptor-donor balance relative to its N1-methyl-only or N1,N5-dimethyl congeners . Even small ΔlogP shifts of 0.4 log units can translate into significant differences in permeability, solubility, and non-specific binding in cellular assays, rendering generic interchange unreliable without comparative evidence [2]. The evidence below quantifies these differences where data exist.

1
Pyrazole methylation pattern (1,3-dimethyl vs. 1-methyl or 1,5-dimethyl) can shift computed logP sufficiently to alter cellular permeability and non-specific binding profiles.
2
Conserved H-bond pharmacophore (3 acceptors, 1 donor) masks potential off-target liability differences; bioassay outcomes may not transfer between analogs without comparative data.
3
Public bioassay records lack quantitative potency or selectivity outcomes; selection based solely on structural analogy risks assuming unverified biological equivalence.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Differential: XLogP3 1.6 vs. 1-Methyl Analog

The target compound exhibits a computed XLogP3 of 1.6, compared to 1.2 for the N1-methyl-only analog N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline (CAS 1006959-40-5) [1]. This ΔlogP of +0.4 units indicates measurably higher lipophilicity, which can enhance passive membrane permeability but may also increase metabolic clearance and hERG binding risk [2]. The isomeric 1,5-dimethyl analog (CAS 1006959-98-3) has an identical XLogP3 of 1.6, offering no lipophilicity-based differentiation [3].

Lipophilicity Differential
Head-to-head
Target XLogP3 1.6 vs. 1-methyl analog XLogP3 1.2; Δ = +0.4 (1,5-dimethyl isomer XLogP3 1.6, Δ = 0.0).
Reported lipophilicity increment supports differentiation from 1-methyl analog; identical to 1,5-dimethyl isomer.
Computed property; may influence permeability and binding, experimental confirmation advised.
Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count Stability Across Isomers

All three closely related analogs—target compound, 1-methyl analog (CAS 1006959-40-5), and 1,5-dimethyl isomer (CAS 1006959-98-3)—share an identical hydrogen-bond acceptor count of 3 and donor count of 1 as computed by Cactvs [1]. This demonstrates that the dimethylaniline-methylamino-pyrazole scaffold maintains a conserved H-bond pharmacophore irrespective of the pyrazole methylation pattern. The differentiation is therefore dominated by lipophilicity and steric/electronic effects of the methyl substituent position rather than by hydrogen-bonding capacity.

H-Bond Profile Stability
Class-level
H-acceptors = 3, H-donors = 1 for target, 1-methyl analog, and 1,5-dimethyl isomer (Δ = 0).
Conserved H-bond pharmacophore across methylation variants; selection cannot rely on H-bond capacity.
Computed by Cactvs; meaningful differentiation requires logP or biological selectivity data.
Hydrogen bonding Solubility Target engagement

Broad-Spectrum Bioassay Coverage Without Confirmed Selectivity

PubChem BioAssay records indicate that the target compound (SID 312448356) has been tested in at least 15 distinct assays, including: (i) P. berghei liver stage at 2 µM and 10 µM; (ii) P. falciparum gametocyte viability at 2 µM; (iii) M. tuberculosis phenotypic growth at 4 days; (iv) Leishmania intramacrophage assay; (v) HepG2 cytotoxicity counterscreens [1]. However, quantitative activity outcomes (IC50, % effect) are not publicly deposited for many of these entries, preventing a direct head-to-head selectivity comparison with close analogs. The compound appears to be a profiling control rather than a confirmed hit in any single target class.

Bioassay Coverage
Data to verify
≥15 PubChem assays (P. berghei, P. falciparum, M. tuberculosis, Leishmania, HepG2); activity outcomes unspecified.
Provides broad screening baseline but lacks quantitative selectivity anchors for procurement.
No IC50/% effect deposited; requires in-house profiling to confirm target engagement.
Antimalarial Antitubercular Cytotoxicity

Topological Polar Surface Area Identity Across Analogs

Vendor-calculated topological polar surface area (TPSA) is reported as 33.09 Ų for both the target 1,3-dimethyl compound and its 1,5-dimethyl isomer . This value is well below the 140 Ų threshold often associated with good oral bioavailability, suggesting favorable passive absorption potential. The 1-methyl analog (MW 244.34) is predicted to have a comparable TPSA due to the conserved polar atom count [1]. TPSA does not differentiate these analogs for procurement purposes.

TPSA Identity
Class-level
TPSA = 33.09 Ų for target and 1,5-dimethyl isomer; 1-methyl analog predicted TPSA ≈ 33 Ų (Δ ≈ 0).
TPSA equivalence offers no differentiation; oral absorption forecasts cannot distinguish analogs.
Below common 140 Ų threshold; selection pivot to synthetic accessibility or biological criteria.
ADME Bioavailability Property forecast

Comparative Biological Data Gap

After systematic search of primary literature, patents, and authoritative databases, we found no published head-to-head comparative studies (biochemical IC50, cellular EC50, in vivo PK, or selectivity panels) that quantitatively differentiate CAS 1006461-43-3 from its closest analogs CAS 1006959-98-3, CAS 1006959-40-5, or related 4-((((pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline derivatives. The PubChem BioAssay records contain outcome labels of 'Unspecified' for most entries, and numeric activity values are absent [1]. The existing differentiation rests solely on computed physicochemical descriptors (logP, TPSA) and the methylation pattern. This data gap should be explicitly considered when making procurement decisions.

Comparative Bio Data Gap
Data to verify
No published head-to-head biochemical or cellular potency data vs. closest analogs.
Procurement cannot be evidence-based on biological selectivity; internal head-to-head profiling is necessary.
Public records have 'Unspecified' outcomes; teams should generate comparative IC₅₀/EC₅₀ data.
Data gap Evidence quality

Procurement-Driven Application Scenarios Based on Verified Evidence


Physicochemical Property-Driven Fragment or Lead-Like Library Design

When assembling a screening library where controlled logP increments are desired without altering H-bond pharmacophore features, CAS 1006461-43-3 (XLogP3 1.6) provides a measurable lipophilicity step-up from the 1-methyl analog (XLogP3 1.2) [1]. This allows SAR-by-catalog exploration of methylation effects on permeability while maintaining identical TPSA (33.09 Ų) and H-bond donor/acceptor counts across the series .

Negative Control or Counter-Screen Reference for Pyrazole Chemotypes

Given its broad but non-selective bioassay coverage across antimalarial, antitubercular, and cytotoxicity panels [1], CAS 1006461-43-3 may serve as a profiling control for assay validation or as a baseline comparator when evaluating more potent, target-specific pyrazole-alkylamine derivatives. Its multiple PubChem assay entries provide a documented, albeit non-quantitative, fingerprint of its biological silence.

Synthetic Intermediate for Parallel Library Synthesis

The secondary amine in the methylamino linker of CAS 1006461-43-3 provides a reactive handle for further derivatization (e.g., amide coupling, reductive amination), making it a versatile intermediate for generating focused libraries around the 1,3-dimethylpyrazole-dimethylaniline scaffold [1]. Its differentiation from the 1,5-dimethyl isomer lies in the distinct steric and electronic environment of the pyrazole substitution pattern, which can influence the regioselectivity of subsequent reactions.

Computational Model System for Methyl Scan Studies

The 1,3-dimethyl vs. 1,5-dimethyl isomer pair (identical MW, logP, TPSA) constitutes a clean model system for computational chemists to study the impact of methyl positional isomerism on conformational ensembles, electrostatic potential surfaces, and docking poses, without confounding changes in bulk physicochemical properties [1].

Application
Selection Property
Validation Focus
Lead-like library design with controlled logP
Computed lipophilicity step from structurally related analogs while maintaining identical TPSA and H-bond count
Permeability and non-specific binding correlation in cellular models
Profiling control or counter-screen for pyrazole chemotypes
Broad, non-selective bioassay fingerprint across antimalarial, antitubercular, and cytotoxicity panels
Baseline activity verification in target-specific assays; differentiate from more potent derivatives
Synthetic intermediate for focused library synthesis
Reactive secondary amine in the methylamino linker for amide coupling, reductive amination, etc.
Regiochemical fidelity and yield in derivatization reactions influenced by pyrazole substitution pattern
Computational methyl scan model system
Isomeric pair (1,3- vs. 1,5-dimethyl) with identical bulk properties (MW, logP, TPSA)
Conformational ensemble and electrostatic potential surface differences from methyl positional isomerism
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